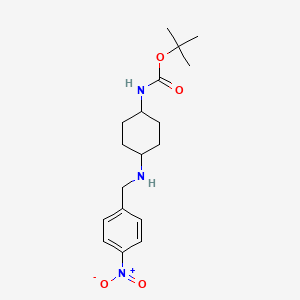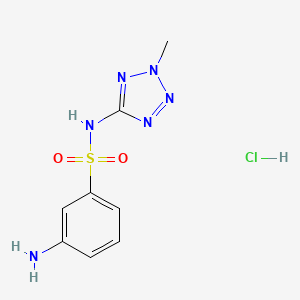
3-Amino-N-(2-methyl-2H-tetrazol-5-yl)benzenesulfonamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-Amino-N-(2-methyl-2H-tetrazol-5-yl)benzenesulfonamide hydrochloride” is a versatile material used in scientific research. It has a molecular weight of 206.63 . The compound is a powder and is stored at room temperature .
Synthesis Analysis
Tetrazole derivatives, such as the one , can be synthesized using eco-friendly approaches with good to excellent yields . Various synthetic approaches to tetrazole derivatives involve the use of triethyl orthoformate and sodium azide, alcohols and aldehydes, and isocyanides .Molecular Structure Analysis
The structure of the compound includes a nitrogen-rich heterocycle, which possesses both electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons .Chemical Reactions Analysis
Tetrazoles, including this compound, are known to react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo exothermic reactions with reducing agents .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 206.63 . Tetrazoles, including this compound, are known to react with acidic materials and strong oxidizers .Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy for Cancer
One application area is in the synthesis of new compounds for photodynamic therapy (PDT), a treatment that utilizes light-sensitive compounds to generate singlet oxygen or other reactive species to kill cancer cells. A study by Pişkin et al. (2020) highlights the synthesis and characterization of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for Type II photosensitizers in the treatment of cancer through PDT (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
Another significant application is in the development of anticancer agents. Research conducted by Tomorowicz et al. (2020) involves the synthesis of benzenesulfonamide derivatives and their evaluation against various cancer cell lines. The study demonstrates that some compounds exhibit significant cytotoxic activity, highlighting the potential of benzenesulfonamide derivatives as anticancer agents (Tomorowicz, Sławiński, Żołnowska, Szafrański, & Kawiak, 2020).
Enzyme Inhibition for Therapeutic Applications
Research by Sethi et al. (2013) explores the inhibition of carbonic anhydrase, a metalloenzyme involved in various physiological processes, by sulfonamide derivatives. The study identifies compounds with potent inhibitory effects on different human carbonic anhydrase isoforms, suggesting applications in treating conditions like glaucoma, epilepsy, and obesity (Sethi, Verma, Tanc, Carta, & Supuran, 2013).
Molecular Docking and Drug Design
Al-Hourani et al. (2016) delve into the synthesis, structural determination, and bioassay studies of tetrazole derivatives as cyclooxygenase-2 inhibitors. Their work, involving molecular docking studies, helps to understand how these compounds interact with the enzyme, providing a basis for designing more effective drugs (Al-Hourani, El‐Barghouthi, McDonald, Al-Awaida, Sharma, & Wuest, 2016).
Luminescence and Antibacterial Properties
Feng et al. (2021) investigate the synthesis of d10 metal complexes based on sulfamethoxazole and their structural, luminescent, and antibacterial properties. This research shows the potential of such complexes in developing new materials with specific photophysical properties and antibacterial activity (Feng, Li, Feng, Zhang, Chen, Fang, & Li, 2021).
Wirkmechanismus
Target of Action
Tetrazole derivatives, in general, play a very important role in medicinal and pharmaceutical applications . They are known to interact with various biological targets due to their structural similarity to bioisosteres of carboxylic acids .
Mode of Action
Tetrazoles are known for their ability to form stable metallic compounds and molecular complexes due to the electron density of the tetrazole nitrogen . This property allows them to interact with various biological targets, potentially leading to various physiological effects .
Biochemical Pathways
Tetrazoles and their derivatives have been associated with a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
It’s known that tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Result of Action
Given the wide range of biological activities associated with tetrazoles, it’s likely that the compound could have multiple effects at the molecular and cellular level .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, tetrazoles are known to react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also decompose and emit toxic nitrogen fumes when heated . These properties suggest that the compound’s action could be influenced by the pH and temperature of its environment.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Zukünftige Richtungen
Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . They have been widely investigated for gas-generating systems, such as airbags and blowing agents . Therefore, the future directions of this compound could involve further exploration of these applications.
Eigenschaften
IUPAC Name |
3-amino-N-(2-methyltetrazol-5-yl)benzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6O2S.ClH/c1-14-11-8(10-13-14)12-17(15,16)7-4-2-3-6(9)5-7;/h2-5H,9H2,1H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCZNLHHLGJOHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)NS(=O)(=O)C2=CC=CC(=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

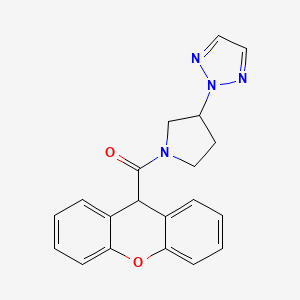


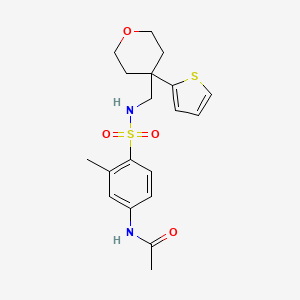
![5-({[4-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-2-one](/img/structure/B2929488.png)
![N-methyl-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2929489.png)

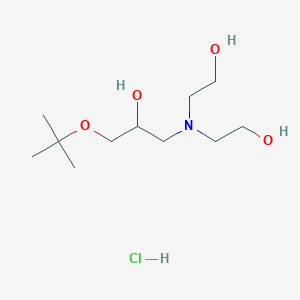
![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methoxybenzamide](/img/structure/B2929496.png)
![N-(2-methylpropyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2929497.png)

![2-{2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenoxy}acetic acid](/img/structure/B2929499.png)
![N-{2-[cyclopropyl(methyl)amino]ethyl}-2,4-difluoro-N-methylpyridine-3-carboxamide](/img/structure/B2929500.png)
